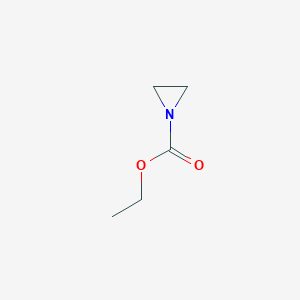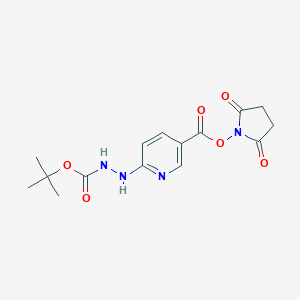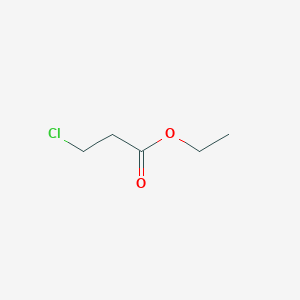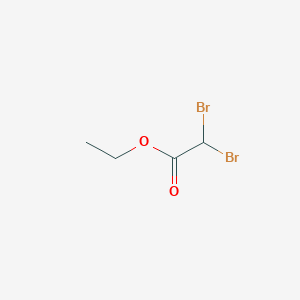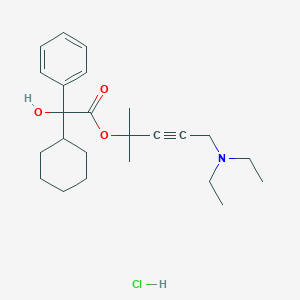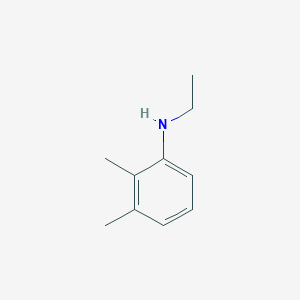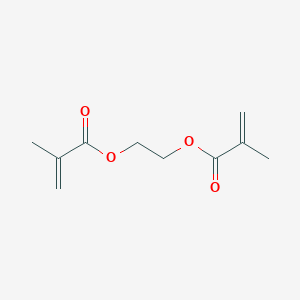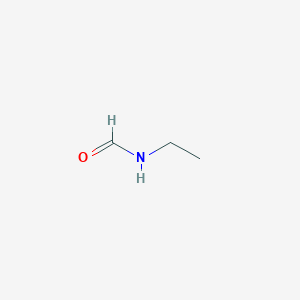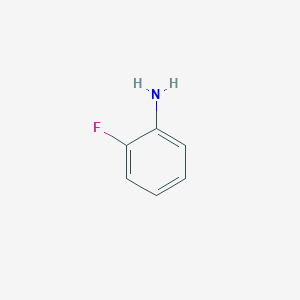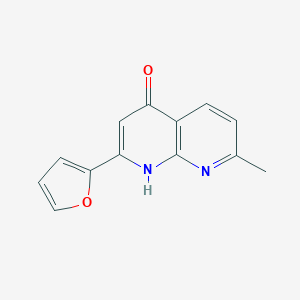
Hemoglobin
説明
Synthesis Analysis
The synthesis of hemoglobin involves two main components: globin production and heme synthesis. Globin chain production occurs in the cytosol of erythrocytes through genetic transcription and translation. Heme synthesis occurs in both the cytosol and the mitochondria of erythrocytes .Molecular Structure Analysis
Each hemoglobin molecule is made up of four heme groups surrounding a globin group, forming a tetrahedral structure. Heme, which accounts for only 4 percent of the weight of the molecule, is composed of a ringlike organic compound known as a porphyrin to which an iron atom is attached .Chemical Reactions Analysis
Hemoglobin undergoes several chemical reactions, particularly with oxygen, to carry out its function. The iron molecule in each heme moiety can bind and unbind oxygen, allowing for oxygen transport in the body .Physical And Chemical Properties Analysis
Hemoglobin has an oxygen-binding capacity of 1.34 mL of O2 per gram, which increases the total blood oxygen capacity seventy-fold compared to dissolved oxygen in blood plasma alone .科学的研究の応用
Artificial Oxygen Carriers
Swine hemoglobin has been studied for its potential use as an artificial oxygen carrier. Hemoglobin-vesicles (HbV) have been developed to encapsulate purified swine hemoglobin, providing a cellular-type artificial oxygen carrier that could be used in medical treatments .
Biomaterials for Tumor Treatment
Hemoglobin-derived materials have been synthesized for biomedical applications, such as detecting and treating tumors. For instance, blood dots (BD) containing Fe2+ derived from hemoglobin can detect hydrogen peroxide in tumor cells and trigger reactive radicals to damage tumor cells .
Blood Substitutes in Clinical Applications
Hemoglobin vesicles (HbV) are being researched as potential substitutes for red blood cells. They have been tested in animal experiments for extreme hemodilution and have shown to maintain stable hemodynamics and tissue oxygenation .
Anemia Assessment in Sows
Research has been conducted to assess hemoglobin concentration in relation to sow reproductive stages. This is important for understanding anemia trends during different stages of gestation and lactation in sows .
Molecular Medicine
Hemoglobin research has contributed significantly to molecular medicine. Laboratory research using various methods has built upon clinical research devoted to studying patients with a variety of hemoglobin disorders .
Artificial Red Blood Cells
Hemoglobin vesicles (HbV) are also being researched as storable and ready-to-use artificial red blood cells. This could revolutionize medical treatments and emergency care by providing an alternative to traditional blood transfusions .
作用機序
Target of Action
Hemoglobin is a protein containing iron that facilitates the transport of oxygen in red blood cells . Its primary targets are the tissues of the body, where it releases oxygen to enable aerobic respiration, which powers the body’s metabolism .
Mode of Action
Hemoglobin binds and transports oxygen from the lungs to the tissues in the body. It also transports carbon dioxide from tissues back to the lungs . The iron ion, which is the site of oxygen binding, coordinates with the four nitrogen atoms in the center of the ring . Hemoglobin’s function has been explained in terms of equilibrium between two classical states: the tense (T) state (unliganded Hb) which exhibits low affinity for O2, and the relaxed ® state (liganded Hb) which exhibits high affinity for O2 .
Biochemical Pathways
Hemoglobin plays a crucial role in vertebrates, as it carries oxygen from the lungs to the tissues for their oxidative metabolism . The primary function of Hb is to transport oxygen (O2) from the lung to tissues, binding and releasing O2 in a cooperative manner . Hemoglobin is initially broken down inside macrophages and the heme groups are separated from the globin chains. The globin chains are subsequently catabolized into amino acid residues which can be recycled to make other new proteins .
Pharmacokinetics
The hemoglobin and the estimated glomerular filtration rate were associated with clearance in a study .
Result of Action
The result of hemoglobin’s action is the facilitation of aerobic respiration throughout the body. By carrying oxygen from the respiratory organs to the other tissues of the body, it enables aerobic respiration which powers the body’s metabolism . A healthy human has 12 to 20 grams of hemoglobin in every 100 mL of blood .
Action Environment
The action of hemoglobin is influenced by various environmental factors. For instance, allosteric (heterotrophic) effectors and natural mutations can impact hemoglobin’s primary physiological function of oxygen binding and transport . Hemoglobin’s function can also be affected by conditions such as anemia, which can be caused by anything that interferes either with the amount or function of hemoglobin or red blood cells .
将来の方向性
特性
IUPAC Name |
2-(furan-2-yl)-7-methyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-4-5-9-11(16)7-10(15-13(9)14-8)12-3-2-6-17-12/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWEZCOABYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Hemoglobins | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20987 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Methyl-2-(2-furyl)-1,8-naphthyridine-4(1H)-one | |
CAS RN |
9008-02-0 | |
| Record name | Deoxyhemoglobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hemoglobins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



